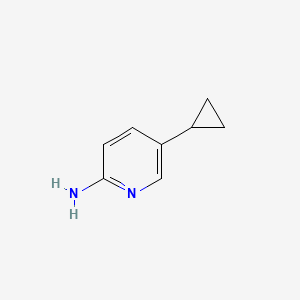

5-Cyclopropylpyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYIRRCVJZYNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629589 | |

| Record name | 5-Cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893738-68-6 | |

| Record name | 5-Cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopropylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 5-Cyclopropylpyridin-2-amine: Synthesis, Properties, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclopropyl group at the 3-position and an amine group at the 2-position.[1] Its molecular formula is C8H10N2.[1][2] The unique combination of a six-membered aromatic pyridine ring and a strained three-membered cyclopropane ring gives this molecule distinct chemical properties.[1] The presence of the cyclopropyl group introduces significant ring strain, which can influence the compound's reactivity and its interactions with biological targets.[1] This structural motif is of significant interest in medicinal chemistry as it is a key intermediate in the synthesis of various drug candidates, particularly those targeting neurological and psychiatric disorders.[1][3] Beyond pharmaceuticals, it also finds applications in agrochemical research for the development of new pesticides and in material science for creating novel polymers and functional materials.[1][3]

This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on practical insights for laboratory and developmental applications.

I. Synthesis of this compound: A Mechanistic and Practical Overview

The primary and most efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[4][5]

The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura coupling is a versatile and widely used method for creating C-C bonds, particularly in the synthesis of biaryl and hetero-biaryl systems, which are common in biologically active compounds.[6][7] The reaction is valued for its tolerance of a wide range of functional groups and generally good yields.[7]

Reaction Scheme:

The synthesis of this compound via Suzuki-Miyaura coupling typically involves the reaction of 2-Amino-5-bromopyridine with cyclopropylboronic acid.[2]

Figure 1: General workflow for the Suzuki-Miyaura synthesis of this compound.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-Amino-5-bromopyridine, forming a Pd(II) complex.

-

Transmetalation: The organic group from the cyclopropylboronic acid is transferred to the palladium center, a step that is facilitated by the base.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.

A challenge in coupling reactions involving aminopyridines is the potential for the basic amino group to inhibit the palladium catalyst.[6] However, the use of highly active catalysts composed of palladium and specific phosphine ligands, such as dialkylbiphenylphosphines, can overcome this issue without requiring protection of the amino group.[6]

Detailed Experimental Protocol

The following protocol is a generalized method for the synthesis of this compound based on established procedures.[2]

Materials:

-

2-Amino-5-bromopyridine

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Tricyclohexylphosphine

-

Anhydrous potassium phosphate (K3PO4)

-

Toluene

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Methanol

-

Dichloromethane

Procedure:

-

Under an argon atmosphere, dissolve 2-amino-5-bromopyridine (1 mmol) and cyclopropylboronic acid (1.3 mmol) in toluene (10 mL).[2]

-

Add anhydrous K3PO4 (3 mmol) and water (1 mL) to the mixture and stir under argon for 10 minutes.[2]

-

Add tricyclohexylphosphine (10 mol%) and Pd(OAc)2 (5 mol%) to the reaction mixture.[2]

-

Heat the mixture to reflux and monitor the reaction progress using GC-MS until the starting material is completely consumed.[2]

-

Cool the reaction mixture to room temperature and filter it through a pad of diatomaceous earth.[2]

-

Dilute the filtrate with ethyl acetate (25 mL) and wash with water (3 x 20 mL).[2]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by silica gel column chromatography using a mixture of methanol and dichloromethane as the eluent.[2]

Yield: This procedure can yield up to 85% of 2-Amino-5-cyclopropylpyridine.[2]

Alternative Synthetic Approaches

While Suzuki-Miyaura coupling is the most common method, other palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination can also be employed for the synthesis of related aminopyridine derivatives. The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds.[8] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[8] The choice of a bulky, electron-rich phosphine ligand is crucial for high coupling efficiency.[9]

II. Physicochemical Properties and Characterization

This compound is typically a light yellow to yellow solid.[2]

| Property | Value |

| Molecular Formula | C8H10N2 |

| Molecular Weight | 134.18 g/mol |

| Boiling Point (Predicted) | 273.5 ± 28.0 °C |

| Density (Predicted) | 1.188 ± 0.06 g/cm3 |

| pKa (Predicted) | 6.88 ± 0.13 |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |

Table 1: Physicochemical properties of this compound.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.89 (d, J = 2.4 Hz, 1H)

-

δ 7.11 (dd, J = 8.4, 2.4 Hz, 1H)

-

δ 6.42 (d, J = 8.4 Hz, 1H)

-

δ 4.19 (s, 2H)

-

δ 1.80-1.73 (m, 1H)

-

δ 0.93-0.81 (m, 2H)

-

δ 0.62-0.51 (m, 2H)[2]

¹³C NMR (100 MHz, CDCl₃):

-

δ 156.4

-

δ 146.2

-

δ 135.6

-

δ 129.0

-

δ 108.4

-

δ 12.2

-

δ 7.5[2]

GC-MS:

-

Retention time tR = 6.724 min (m/z 134, relative abundance 64.41%)[2]

Infrared (IR) Spectroscopy: The IR spectrum of amines is characterized by N-H stretching absorptions in the 3400 to 3500 cm⁻¹ region for free N-H bonds.[10] Primary amines typically show two distinct peaks due to asymmetric and symmetric N-H stretching.[10]

Figure 2: Experimental workflow from synthesis to characterization.

III. Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research and development.

Medicinal Chemistry

The pyridine scaffold is a privileged core structure in medicinal chemistry, and the introduction of a cyclopropyl group can significantly impact the pharmacological properties of a molecule.[5] this compound serves as a key intermediate in the synthesis of various drug candidates.[3] The cyclopropyl moiety can influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[11] Derivatives of this compound are being investigated for their potential in treating neurological and inflammatory conditions.[1]

Agrochemicals

Similar to its role in pharmaceuticals, this compound is also used in the development of novel pesticides and herbicides.[3] The specific chemical properties imparted by the cyclopropyl and aminopyridine groups can enhance the efficacy and selectivity of these agrochemicals.[3]

Material Science

The aromatic pyridine ring and the cyclopropyl group offer unique electronic and structural properties that can be exploited in material science.[1] This compound can be incorporated into organic frameworks or polymers to modify their properties for specialized applications, such as the development of new functional polymers or catalysts.[1][3]

IV. Conclusion and Future Outlook

This compound is a versatile and valuable chemical intermediate with significant potential in drug discovery, agrochemical development, and material science. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for its synthesis, allowing for good yields and tolerance of the amine functionality. The continued exploration of its derivatives is likely to lead to the discovery of novel compounds with important biological activities and material properties. As catalytic methods continue to advance, the synthesis of such valuable building blocks will become even more efficient and sustainable, further expanding their applications in various scientific fields.

References

- 1. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]

- 2. This compound CAS#: 893738-68-6 [m.chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

physicochemical properties of 5-Cyclopropylpyridin-2-amine

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclopropylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyridine core substituted with a primary amine and a cyclopropyl group, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1][2] The strategic placement of these functional groups can significantly influence biological activity, making the molecule a key intermediate in the development of novel inhibitors for specific enzymes or receptors, particularly those targeting neurological and psychiatric disorders.[1]

A thorough understanding of the physicochemical properties of a compound like this compound is fundamental to its successful application. These properties—including solubility, lipophilicity, and ionization state—govern a molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME). Optimizing these parameters is a central challenge in transforming a promising lead molecule into a viable drug candidate.[3] This guide provides a comprehensive overview of the known and predicted , details the experimental methodologies for their determination, and discusses the implications of these properties in the context of pharmaceutical research.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure. The key identifiers and structural features of this compound are outlined below.

-

IUPAC Name: this compound[4]

The molecule consists of a six-membered aromatic pyridine ring, which imparts a degree of planarity and specific electronic properties. The primary amine (-NH₂) at the 2-position is a key hydrogen bond donor and a weak base, allowing the molecule to become protonated. The cyclopropyl group at the 5-position is a small, strained, non-polar ring. In drug design, cyclopropyl groups are often used as "metabolic blockers" to prevent oxidation at that position and can improve binding affinity to protein targets through favorable hydrophobic interactions.

Core Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profile. The following table summarizes the key available data for this compound.

| Property | Value | Source / Comment |

| Appearance | Light yellow to yellow solid | [4] |

| Boiling Point | 273.5 ± 28.0 °C | [1][4] (Predicted) |

| Density | 1.188 ± 0.06 g/cm³ | [4] (Predicted) |

| pKa | 6.88 ± 0.13 | [4] (Predicted, for the conjugate acid) |

| Storage | Room temperature, inert atmosphere, keep in dark | [4] |

Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure, confirming its identity and purity. The data provided by techniques such as NMR, Mass Spectrometry, and IR spectroscopy are indispensable for chemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Based on published data for this compound, the following spectral assignments can be made.[4]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.89 (d, J = 2.4 Hz, 1H): Corresponds to the proton on the pyridine ring at position 6 (adjacent to the nitrogen), showing a small coupling to the proton at position 4.

-

δ 7.11 (dd, J = 8.4, 2.4 Hz, 1H): Represents the proton at position 4 of the pyridine ring, coupled to both the proton at position 3 and the proton at position 6.

-

δ 6.42 (d, J = 8.4 Hz, 1H): The proton at position 3 of the pyridine ring, adjacent to the amine group.

-

δ 4.19 (s, 2H): A broad singlet corresponding to the two protons of the primary amine group (-NH₂).

-

δ 1.80-1.73 (m, 1H): The methine proton (-CH) of the cyclopropyl group.

-

δ 0.93-0.81 (m, 2H): Two of the methylene protons (-CH₂) on the cyclopropyl ring.

-

δ 0.62-0.51 (m, 2H): The other two methylene protons (-CH₂) on the cyclopropyl ring.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 156.4: Carbon at position 2, bonded to the amine group.

-

δ 146.2: Carbon at position 6.

-

δ 135.6: Carbon at position 4.

-

δ 129.0: Carbon at position 5, bonded to the cyclopropyl group.

-

δ 108.4: Carbon at position 3.

-

δ 12.2: The methine carbon of the cyclopropyl group.

-

δ 7.5: The two equivalent methylene carbons of the cyclopropyl group.[4]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the expected molecular ion peak [M]⁺ would be at an m/z (mass-to-charge ratio) of 134, corresponding to its molecular weight.[4] Electron impact (EI) ionization would likely lead to fragmentation, with a prominent peak observed at m/z 134, as reported in GC-MS data.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

-

N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[5][6]

-

N-H Bending: A medium to strong scissoring vibration is typically observed for primary amines in the 1580-1650 cm⁻¹ range.[5][7]

-

Aromatic C=C and C=N Stretching: Multiple sharp, medium-intensity bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-N Stretching: A strong band for the aromatic amine C-N stretch is expected between 1250-1335 cm⁻¹.[5]

-

Cyclopropyl C-H Stretching: C-H stretches for the cyclopropyl ring will appear just above 3000 cm⁻¹.

Synthesis and Purification Workflow

Understanding the synthesis of a compound provides context for potential impurities and the scale of production. A common and effective method for synthesizing this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]

The process involves coupling 2-Amino-5-bromopyridine with cyclopropylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., tricyclohexylphosphine), and a base (e.g., K₃PO₄).[4]

Caption: General workflow for the synthesis of this compound.

Upon completion, the reaction mixture is typically subjected to an aqueous workup, extracted with an organic solvent like ethyl acetate, and the crude product is purified via silica gel column chromatography to yield the final, high-purity compound.[4]

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section outlines self-validating methodologies for determining the key physicochemical properties that are most relevant to drug discovery.

Protocol 1: pKa Determination by Potentiometric Titration

The pKa, or ionization constant, is crucial as it determines the charge state of a molecule at a given pH.[8]

-

Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 20% methanol in water) to ensure solubility.

-

Titration: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, specifically the pH at which the amine is 50% protonated.

-

Causality: Potentiometric titration directly measures the change in proton concentration (pH) as a base is neutralized by an acid. This provides a highly accurate and reliable measure of the compound's basicity, which is fundamental to predicting its behavior in the acidic environment of the stomach or the near-neutral pH of the blood.

Protocol 2: LogP/LogD₇.₄ Determination by Shake-Flask Method

Lipophilicity, expressed as LogP (for the neutral species) or LogD (at a specific pH), is a primary indicator of a drug's ability to cross cell membranes.[3]

-

System Preparation: Prepare a biphasic system of n-octanol and a buffer solution at pH 7.4 (to mimic physiological conditions). Pre-saturate the n-octanol with buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the pH 7.4 buffer.

-

Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a vial.

-

Equilibration: Seal the vial and shake it for a set period (e.g., 2-4 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully remove an aliquot from each layer and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculation: The LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Causality: The shake-flask method is considered the "gold standard" because it measures the direct partitioning of a compound at equilibrium.[3] Using n-octanol is standard because its properties are thought to reasonably mimic the lipid bilayer of cell membranes.[3] Measuring at pH 7.4 is critical for ionizable molecules like this amine, as it provides a more biologically relevant measure of lipophilicity than the LogP of the neutral form alone.

Caption: Workflow for experimental determination of key physicochemical properties.

Implications for Drug Discovery and Development

The have direct and predictable consequences for its potential as a drug scaffold.

-

Ionization and Solubility: The predicted pKa of ~6.88 is particularly interesting.[4] This value is very close to the physiological pH of 7.4. This means that at pH 7.4, a significant portion of the molecules will exist in the neutral, free-base form, while another portion will be in the protonated, cationic form. The protonated form generally exhibits higher aqueous solubility, which is beneficial for formulation and absorption from the gastrointestinal tract.[9] The neutral form, however, is typically more capable of crossing lipid cell membranes. This balance is often a desirable feature in drug candidates.

-

Lipophilicity and Permeability: While an experimental LogP value is not available, the presence of the cyclopropyl group and the pyridine ring suggests a moderate level of lipophilicity. This property is a key component of frameworks like Lipinski's "Rule of Five," which correlates physicochemical properties with oral bioavailability.[10] A balanced LogP is essential for achieving sufficient membrane permeability without compromising aqueous solubility or introducing issues with metabolic instability or off-target toxicity.[3]

-

Structural Impact: The cyclopropyl group is more than just a lipophilic substituent. Its rigid, three-dimensional nature can enforce a specific conformation on the molecule, potentially leading to higher binding affinity and selectivity for its biological target. This contrasts with more flexible alkyl chains. Furthermore, the cyclopropyl moiety is often less susceptible to metabolic oxidation compared to isopropyl or t-butyl groups, a strategy frequently employed to improve a drug's half-life.

Conclusion

This compound is a well-defined chemical entity with a unique combination of structural features that make it a compound of interest for pharmaceutical research. Its predicted physicochemical properties—particularly its pKa near physiological pH—suggest a favorable balance between aqueous solubility and membrane permeability. The spectroscopic data provide a clear fingerprint for its identification and quality control. The outlined experimental protocols offer a robust framework for empirically verifying its properties, a critical step in any drug discovery program. By leveraging a deep understanding of these foundational chemical characteristics, researchers can more effectively utilize this compound as a scaffold to design and synthesize the next generation of targeted therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]

- 3. books.rsc.org [books.rsc.org]

- 4. This compound CAS#: 893738-68-6 [m.chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Characterization of 5-Cyclopropylpyridin-2-amine

Abstract

5-Cyclopropylpyridin-2-amine is a pivotal structural motif in modern medicinal chemistry, serving as a key building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.[1] Its unique combination of a cyclopropyl group and an aminopyridine core imparts specific steric and electronic properties that are crucial for molecular recognition and pharmacological activity. This guide provides a comprehensive, in-depth overview of the essential analytical techniques required for the unambiguous structural characterization and purity assessment of this compound. We will explore the causality behind experimental choices and present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of this compound

The pyridine ring is a foundational heterocycle in drug design, and its derivatives are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and antifungal properties.[2] The 2-aminopyridine scaffold, in particular, is a privileged structure. The introduction of a cyclopropyl group at the 5-position adds a three-dimensional feature to the otherwise planar aromatic system. This small, strained ring can influence binding affinity, metabolic stability, and physicochemical properties such as solubility and lipophilicity. Given its importance, rigorous characterization is paramount to ensure the identity, purity, and quality of this compound for any research or development application.

This guide establishes a self-validating workflow for the complete structural elucidation of the title compound.

Spectroscopic and Chromatographic Characterization Workflow

A multi-technique approach is essential for a comprehensive analysis. Spectroscopic methods provide detailed information about the molecular structure and functional groups, while chromatographic techniques confirm the purity of the sample.

Caption: Overall workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm the substitution pattern.

Expertise & Causality: Experimental Choices

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity readily dissolves the amine, and importantly, its ability to hydrogen bond slows the exchange of the amine (NH₂) protons, often allowing them to be observed as a distinct, albeit broad, signal. In contrast, solvents like D₂O would cause rapid H/D exchange, rendering the amine protons invisible.

-

Spectrometer Frequency: A higher field strength (e.g., 400 or 500 MHz for ¹H) is recommended to resolve the complex spin-spin coupling patterns, particularly within the cyclopropyl and pyridine ring systems.[3][4]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program.

-

Set the spectral width to cover a range of 0 to 170 ppm.

-

Acquire a sufficient number of scans (typically >1024) for adequate signal intensity.

-

Data Interpretation: Predicted Spectra

The structure of this compound (C₈H₁₀N₂) dictates a specific and predictable NMR signature.

| ¹H NMR Data (Predicted in DMSO-d₆) | |||

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| H-6 (Pyridine) | ~7.8 - 8.0 | d (doublet) | 1H |

| H-4 (Pyridine) | ~7.2 - 7.4 | dd (doublet of doublets) | 1H |

| H-3 (Pyridine) | ~6.4 - 6.6 | d (doublet) | 1H |

| -NH₂ (Amine) | ~5.8 - 6.2 | br s (broad singlet) | 2H |

| -CH- (Cyclopropyl) | ~1.7 - 1.9 | m (multiplet) | 1H |

| -CH₂- (Cyclopropyl) | ~0.8 - 1.0 | m (multiplet) | 2H |

| -CH₂- (Cyclopropyl) | ~0.5 - 0.7 | m (multiplet) | 2H |

| ¹³C NMR Data (Predicted in DMSO-d₆) | |

| Assignment | Predicted δ (ppm) |

| C-2 (C-NH₂) | ~159 - 161 |

| C-6 | ~148 - 150 |

| C-4 | ~137 - 139 |

| C-5 (C-cyclopropyl) | ~128 - 130 |

| C-3 | ~106 - 108 |

| -CH- (Cyclopropyl) | ~14 - 16 |

| -CH₂- (Cyclopropyl) | ~8 - 10 |

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition.

Expertise & Causality: Experimental Choices

-

Ionization Technique: Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that is ideal for polar, nitrogen-containing molecules like aminopyridines. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the resulting spectrum easy to interpret.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument).

-

Acquisition: Acquire the spectrum in positive ion mode. Scan a mass range from m/z 50 to 500.

Data Interpretation

-

Molecular Formula: C₈H₁₀N₂

-

Exact Mass: 134.0844 g/mol

-

Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.

-

Predicted m/z: 135.0922

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5][6]

Expertise & Causality: Experimental Choices

-

Technique: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation. A small amount of the solid sample is simply placed on the ATR crystal.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small, representative amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.[7] Co-add at least 16 scans to improve the signal-to-noise ratio.

Data Interpretation

The IR spectrum will confirm the presence of the amine and the aromatic system. For 2-aminopyridine derivatives, characteristic N-H stretching bands are expected.[5][8]

| Key IR Absorptions (Predicted) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) of the primary amine |

| 3100 - 3000 | Aromatic C-H Stretch |

| 3000 - 2850 | Aliphatic C-H Stretch (cyclopropyl) |

| 1640 - 1600 | N-H Scissoring (bending) vibration |

| 1600 - 1450 | C=C and C=N Ring Stretching vibrations of the pyridine ring |

| 1330 - 1260 | Aromatic C-N Stretch |

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a chemical compound.[9] It separates the main compound from any impurities, allowing for accurate quantification.

Expertise & Causality: Experimental Choices

-

Mode: Reversed-Phase HPLC (RP-HPLC) is ideal for separating moderately polar aromatic compounds. A C18 column is a robust and common choice.[9]

-

Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) provides excellent peak shape and resolution for basic compounds like aminopyridines.[9][10] The acid suppresses the ionization of the amine, reducing peak tailing.

Experimental Protocol: RP-HPLC

-

Instrumentation: A standard HPLC system with a UV detector.

-

Sample Preparation: Accurately prepare a sample solution at a concentration of ~0.5 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter.[9]

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 254 nm.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-22 min: 5% B

-

-

Data Interpretation

A successful analysis will show a single major peak corresponding to this compound. Purity is calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically expected for a high-quality research compound.

Caption: HPLC purity analysis workflow.

Conclusion

The structural integrity and purity of this compound can be confidently established through the systematic application of NMR, MS, IR, and HPLC. This integrated analytical approach provides a self-validating system, where the data from each technique corroborates the others. The ¹H and ¹³C NMR spectra confirm the atom connectivity, mass spectrometry verifies the molecular weight, IR spectroscopy identifies the key functional groups, and HPLC quantifies the sample's purity. Adherence to these detailed protocols ensures the generation of reliable and reproducible data, which is the cornerstone of high-quality scientific research and drug development.

References

- 1. This compound [myskinrecipes.com]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. tsijournals.com [tsijournals.com]

- 9. benchchem.com [benchchem.com]

- 10. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Cyclopropylpyridin-2-amine

This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-Cyclopropylpyridin-2-amine, specifically its solubility and stability. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is paramount for advancing this promising molecule from the laboratory to clinical applications. This document will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer insights into the interpretation of results, thereby serving as a practical handbook for the comprehensive characterization of this compound.

Introduction: The Significance of Solubility and Stability in Drug Development

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclopropyl group and an amine group.[1] This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry for the synthesis of novel pharmaceuticals, particularly those targeting neurological and inflammatory conditions.[1] However, the therapeutic efficacy and safety of any potential drug candidate are intrinsically linked to its solubility and stability.

Solubility dictates the bioavailability of an orally administered drug, influencing its dissolution rate and subsequent absorption in the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate drug exposure and therapeutic failure. Therefore, a comprehensive understanding of the solubility of this compound in various physiologically relevant media is essential for formulation development.

Stability refers to the ability of a chemical compound to resist chemical change or degradation over time.[2] Environmental factors such as pH, temperature, light, and oxidizing agents can induce degradation, leading to a loss of potency and the formation of potentially toxic byproducts.[2] Rigorous stability testing is mandated by regulatory agencies to ensure the safety and efficacy of pharmaceutical products throughout their shelf life.[3]

This guide will provide a systematic approach to evaluating the solubility and stability of this compound, enabling researchers to make informed decisions throughout the drug development process.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is crucial for designing meaningful solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂ | [4] |

| Molecular Weight | 134.18 g/mol | [4] |

| Appearance | Light yellow to yellow solid | [4] |

| Predicted pKa | 6.88 ± 0.13 | [4] |

| Predicted Boiling Point | 273.5 ± 28.0 °C | [4] |

| Predicted Density | 1.188 ± 0.06 g/cm³ | [4] |

The predicted pKa of 6.88 suggests that the solubility of this compound will be pH-dependent, with higher solubility expected in acidic conditions due to the protonation of the pyridine nitrogen and the amino group.

Solubility Assessment: A Multipronged Approach

To thoroughly characterize the solubility of this compound, both kinetic and thermodynamic solubility assays should be performed in a range of pharmaceutically relevant solvents.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[5] This high-throughput screening method is invaluable during early-stage drug discovery for identifying compounds with potential solubility liabilities.[5]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

-

Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. This results in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Precipitation Removal: Centrifuge the plate to pellet any precipitated compound.

-

Quantification: Analyze the supernatant for the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. This is a more time-consuming but also more accurate measure of solubility, crucial for later stages of drug development.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, 0.1 M HCl, phosphate buffer pH 7.4, ethanol, propylene glycol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the samples to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of this compound in the diluted samples using a validated analytical method.

Data Presentation: Solubility Profile of this compound

The results of the solubility studies should be summarized in a clear and concise table.

| Solvent | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| Water | [Insert Experimental Data] | [Insert Experimental Data] |

| 0.1 M HCl | [Insert Experimental Data] | [Insert Experimental Data] |

| PBS (pH 7.4) | [Insert Experimental Data] | [Insert Experimental Data] |

| Ethanol | [Insert Experimental Data] | [Insert Experimental Data] |

| Propylene Glycol | [Insert Experimental Data] | [Insert Experimental Data] |

| DMSO | [Insert Experimental Data] | [Insert Experimental Data] |

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to promote degradation.[6]

Development of a Stability-Indicating Analytical Method

A crucial prerequisite for stability studies is the development and validation of a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[7] This method must be able to separate the parent compound from all its degradation products, ensuring accurate quantification of the parent drug and detection of impurities.[8]

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Forced Degradation Protocols

Forced degradation studies should be conducted on this compound in both solution and solid states. A target degradation of 5-20% is generally considered appropriate to generate a sufficient amount of degradation products for detection and characterization without completely degrading the parent compound.[2][6]

-

Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time.

-

Basic Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified time.

-

Neutral Hydrolysis: Dissolve this compound in purified water and heat at 60°C for a specified time.

Treat a solution of this compound with 3% hydrogen peroxide at room temperature.[1] The primary amine functional group is a potential site for oxidation.[9]

Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

Expose a solution of this compound and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]

Data Presentation: Summary of Forced Degradation Studies

The results of the forced degradation studies should be tabulated to provide a clear overview of the stability of this compound under various stress conditions.

| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant (RT) |

| 0.1 M HCl, 60°C | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| 0.1 M NaOH, 60°C | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Water, 60°C | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| 3% H₂O₂, RT | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Dry Heat, 80°C | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Photolytic (ICH Q1B) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

Elucidation of Degradation Pathways

Based on the forced degradation data, potential degradation pathways can be proposed. For this compound, the primary amine and the pyridine ring are the most likely sites of chemical modification.

Caption: Potential degradation pathways for this compound.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols and applying the principles outlined herein, researchers can generate the critical data necessary to support the advancement of this compound through the drug development pipeline. A thorough understanding of these fundamental physicochemical properties will enable the rational design of formulations and ensure the development of a safe, effective, and stable pharmaceutical product.

References

- 1. benchchem.com [benchchem.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. pharmtech.com [pharmtech.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sciencescholar.us [sciencescholar.us]

- 9. researchgate.net [researchgate.net]

- 10. ema.europa.eu [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

An In-Depth Technical Guide to 5-Cyclopropylpyridin-2-amine: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

5-Cyclopropylpyridin-2-amine has emerged as a significant building block in contemporary drug discovery, prized for its unique combination of structural rigidity, metabolic stability, and synthetic versatility. This aminopyridine derivative, featuring a cyclopropyl group at the 5-position, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, most notably in the development of targeted cancer therapies. The incorporation of the cyclopropyl moiety often enhances binding affinity to biological targets, improves pharmacokinetic properties, and provides a vector for exploring chemical space.[1][2][3] This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the generation of kinase inhibitors and its potential in the burgeoning field of targeted protein degradation.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic and medicinal chemistry.

| Property | Value | Source |

| CAS Number | 893738-68-6 | [4] |

| Molecular Formula | C₈H₁₀N₂ | [4] |

| Molecular Weight | 134.18 g/mol | [4] |

| Appearance | Light yellow to yellow solid | ChemicalBook |

| Boiling Point (Predicted) | 273.5 ± 28.0 °C | ChemicalBook |

| Density (Predicted) | 1.188 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 6.88 ± 0.13 | ChemicalBook |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | ChemicalBook |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 2.4 Hz, 1H), 7.11 (dd, J = 8.4, 2.4 Hz, 1H), 6.42 (d, J = 8.4 Hz, 1H), 4.19 (s, 2H), 1.80- 1.73 (m, 1H), 0.93-0.81 (m, 2H), 0.62-0.51 (m, 2H).

-

¹³C NMR (100 MHz, CDCl₃): δ 156.4, 146.2, 135.6, 129.0, 108.4, 12.2, 7.5.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound can be achieved through several modern cross-coupling methodologies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups.

Method 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this reaction typically involves the coupling of a halopyridine with a cyclopropylboronic acid derivative.

General Protocol:

A general method involves the reaction of 2-amino-5-bromopyridine with cyclopropylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a solution of 2-amino-5-bromopyridine (1 mmol) and cyclopropylboronic acid (1.3 mmol) in toluene (10 mL) under an argon atmosphere, add anhydrous K₃PO₄ (3 mmol) and water (1 mL).

-

Stir the reaction mixture under argon for 10 minutes.

-

Add tricyclohexylphosphine (10 mol%) and Pd(OAc)₂ (5 mol%) to the mixture.

-

Heat the reaction to reflux and monitor for the complete consumption of the starting material by GC-MS.

-

Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth.

-

Dilute the filtrate with ethyl acetate (25 mL) and wash with water (3 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of methanol and dichloromethane as the eluent to afford this compound.

Diagram of Suzuki-Miyaura Coupling Workflow:

Caption: Suzuki-Miyaura coupling workflow for this compound synthesis.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[5][6][7][8][9] While less common for the direct synthesis of the title compound, it is a key reaction for the synthesis of its derivatives and conceptually can be applied. An alternative approach could involve the coupling of a cyclopropyl-substituted aryl halide with an aminating agent.

Conceptual Protocol:

A conceptual route could involve the reaction of 2-chloro-5-cyclopropylpyridine with an ammonia equivalent, such as benzophenone imine, followed by hydrolysis.

Experimental Protocol: Buchwald-Hartwig Amination (Conceptual)

-

Combine 2-chloro-5-cyclopropylpyridine (1 mmol), benzophenone imine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%) in a reaction vessel.

-

Add a base, such as sodium tert-butoxide (1.4 mmol), and an anhydrous solvent like toluene.

-

Heat the mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling, quench the reaction and perform an aqueous workup.

-

The resulting imine is then hydrolyzed under acidic conditions to yield this compound.

-

Purify the final product by chromatography.

Diagram of Buchwald-Hartwig Amination Workflow:

Caption: Conceptual Buchwald-Hartwig amination workflow.

Applications in Medicinal Chemistry

The 2-aminopyridine scaffold is a well-established privileged structure in medicinal chemistry, and the addition of a cyclopropyl group at the 5-position further enhances its utility.

Kinase Inhibitors: Targeting the Engines of Cancer

Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[10][11][12][13] The 2-aminopyridine moiety is a key pharmacophore in numerous kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket of the enzyme. The 5-cyclopropyl substituent can provide additional beneficial interactions and improve the overall drug-like properties of the inhibitor.[1][2][3]

Case Study: CDK4/6 Inhibitors in Breast Cancer

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has proven to be a highly effective strategy for the treatment of hormone receptor-positive (HR+) breast cancer.[10][11][14][15][16][17][18] While not containing the exact this compound fragment, approved CDK4/6 inhibitors like Palbociclib and Ribociclib feature a 2-aminopyrimidine or a related 2-aminopyridine core, highlighting the importance of this scaffold.[19][20][21][22][23][24] The synthesis of analogs containing the this compound moiety is a logical step in the exploration of new chemical space for next-generation CDK4/6 inhibitors.[25]

CDK4/6 Signaling Pathway in Cancer:

In normal cells, the progression from the G1 to the S phase of the cell cycle is tightly controlled by the retinoblastoma protein (Rb).[14][15] Mitogenic signals lead to the activation of the Cyclin D-CDK4/6 complex, which then phosphorylates and inactivates Rb. This releases the E2F transcription factor, allowing for the expression of genes necessary for DNA replication and cell cycle progression.[11][14] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[10][14][16] CDK4/6 inhibitors block the phosphorylation of Rb, thereby restoring the G1 checkpoint and arresting cell proliferation.[14][15][18]

Diagram of the CDK4/6 Signaling Pathway:

Caption: The CDK4/6 signaling pathway and the mechanism of action of CDK4/6 inhibitors.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer, controlling cell growth, proliferation, and survival.[12][13][26][27] The 2-aminopyridine scaffold is also found in inhibitors of this pathway. The versatility of this compound makes it an attractive starting point for the design of novel PI3K, Akt, or mTOR inhibitors.

Diagram of the PI3K/Akt/mTOR Signaling Pathway:

Caption: The PI3K/Akt/mTOR signaling pathway and the therapeutic intervention point.

Targeted Protein Degradation: The Rise of PROTACs

Targeted protein degradation has emerged as a novel therapeutic modality with the potential to address previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[28][29][30] A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (the "warhead"), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The classification of this compound as a "Protein Degrader Building Block" suggests its potential utility in the construction of PROTACs. The 2-aminopyridine moiety could serve as a warhead to bind to a target protein, such as a kinase, or be incorporated into the linker structure. The primary amine provides a convenient handle for synthetic elaboration and connection to the E3 ligase ligand.

Diagram of the PROTAC Mechanism of Action:

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the interplay of the nucleophilic amino group, the aromatic pyridine ring, and the strained cyclopropyl substituent.

-

N-Functionalization: The primary amine is readily acylated, alkylated, and can participate in various condensation reactions, providing a versatile handle for further synthetic modifications.[27]

-

Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution, although the electron-donating amino group directs substitution to the ortho and para positions.

-

Cyclopropyl Ring Stability: The cyclopropyl group is generally stable under many reaction conditions but can participate in certain transition-metal-catalyzed ring-opening reactions, offering further synthetic possibilities.[31][32][33][34][35]

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and favorable physicochemical properties, conferred in part by the cyclopropyl moiety, make it an attractive starting material for the development of novel therapeutics. Its demonstrated utility in the synthesis of kinase inhibitors targeting key cancer pathways, such as the CDK4/6 and PI3K/Akt/mTOR pathways, underscores its importance in oncology drug discovery. Furthermore, its potential application in the design of PROTACs opens up new avenues for targeting challenging disease-related proteins. As our understanding of complex biological pathways deepens, the demand for sophisticated and highly functionalized molecular scaffolds like this compound will undoubtedly continue to grow, solidifying its place as a cornerstone of innovative drug design.

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]

- 4. This compound [myskinrecipes.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. targetedonc.com [targetedonc.com]

- 17. mdpi.com [mdpi.com]

- 18. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. chemrxiv.org [chemrxiv.org]

- 23. plx-4720.com [plx-4720.com]

- 24. researchgate.net [researchgate.net]

- 25. Discovery of Potent and Selective CDK4/6 Inhibitors for the Treatment of Chemotherapy-Induced Myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 27. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 28. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. mdpi.com [mdpi.com]

- 31. nbinno.com [nbinno.com]

- 32. longdom.org [longdom.org]

- 33. researchgate.net [researchgate.net]

- 34. Cyclopropane synthesis [organic-chemistry.org]

- 35. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Medicinal Chemistry Applications and Potential Biological Activities of the 5-Cyclopropylpyridin-2-amine Scaffold

Executive Summary

5-Cyclopropylpyridin-2-amine is a heterocyclic compound that has emerged not as a direct therapeutic agent, but as a high-value "privileged scaffold" in modern drug discovery. Its structure uniquely combines two features highly sought after in medicinal chemistry: the 2-aminopyridine core, a proven pharmacophore for kinase inhibition, and a cyclopropyl moiety, which can significantly enhance metabolic stability, binding affinity, and overall drug-like properties. This guide provides an in-depth analysis of the potential biological activities of this scaffold, elucidated through the lens of the bioactive molecules synthesized from it. We will explore its physicochemical profile, delve into its most promising therapeutic applications—from oncology to infectious diseases—and provide validated experimental protocols for researchers aiming to leverage this scaffold in their own discovery programs.

The Strategic Value of a Privileged Scaffold

In drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. The this compound structure is a prime example, deriving its potential from two key components:

-

The 2-Aminopyridine Moiety : This structural motif is a cornerstone of many approved pharmaceutical agents.[1] Its nitrogen atoms are perfectly positioned to act as hydrogen bond donors and acceptors, most notably forming critical interactions with the "hinge region" of the ATP-binding pocket of protein kinases.[2] This makes it an ideal starting point for the development of ATP-competitive inhibitors.[3]

-

The Cyclopropyl Group : Far from being a simple substituent, the cyclopropyl ring offers a unique combination of properties. Its rigid, three-dimensional nature can help lock a molecule into a bioactive conformation, improving binding affinity.[4] The inherent strain in the ring can influence electronic properties and interactions with biological targets.[5] Crucially, it is often used to block sites of metabolism, thereby improving a drug candidate's pharmacokinetic profile.[6] Several FDA-approved drugs containing cyclopropane have demonstrated significant activity against targets like VEGFR-2 and other receptor tyrosine kinases.[6][7]

Physicochemical Profile and Suitability for Drug Design

The utility of a building block is fundamentally linked to its physical and chemical properties. This compound is well-positioned for fragment-based and lead-optimization campaigns.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₈H₁₀N₂ | Low molecular weight provides ample room for synthetic elaboration without violating Lipinski's Rule of Five. |

| Molecular Weight | 134.18 g/mol [8] | Ideal starting point for fragment-based drug design (FBDD), which typically uses fragments <300 Da. |

| Calculated logP | ~1.5 | Indicates a good balance of solubility and permeability, a key starting point for orally bioavailable drugs. |

| H-Bond Donors | 1 (Amine -NH₂) | Provides a key interaction point for target binding and a primary handle for synthetic modification. |

| H-Bond Acceptors | 2 (Pyridine N, Amine N) | Offers multiple points for forming hydrogen bonds with a biological target, enhancing binding affinity. |

Key Therapeutic Areas and Potential Biological Targets

While this compound itself is not bioactive, its derivatives have shown promise across several therapeutic areas. Its potential is best understood by examining the activity of the complex molecules it helps create.

Protein Kinase Inhibition (Oncology and Inflammatory Diseases)

The dysregulation of protein kinases is a hallmark of cancer and many inflammatory diseases, making them one of the most important drug target families.[9] The 2-aminopyridine scaffold is a proven "hinge-binder," and its incorporation into molecules derived from this compound suggests strong potential in this area.

Mechanism of Action Insight : The 2-amino group and the pyridine ring nitrogen can form two key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. The cyclopropyl group can then be oriented to project into a hydrophobic pocket, enhancing both potency and selectivity for the target kinase over others.

Diagram: Generalized Kinase Binding Mode

Caption: Binding hypothesis for a this compound derivative.

Anti-Infective Agents

The scaffold also shows potential as a building block for anti-infective drugs.

-

Antimalarial Activity : A notable patent discloses the use of a closely related analogue, 4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine, as a key intermediate in the synthesis of triaminopyrimidine compounds for treating malaria.[10] This establishes a clear precedent for the utility of the cyclopropyl-substituted aminopyridine core in developing novel antimalarial agents.

-

General Antimicrobial Activity : The broader class of 2-aminopyridine derivatives has been investigated for antibacterial and antifungal properties.[11] The introduction of the cyclopropyl group can modulate lipophilicity, potentially improving cell wall penetration and efficacy against resistant microbial strains.[12]

Central Nervous System (CNS) Applications

The cyclopropylamine motif is also found in compounds targeting CNS receptors. For instance, researchers have designed selective serotonin 2C (5-HT2C) agonists using a phenylcyclopropylmethylamine side chain, demonstrating the value of this group in achieving receptor selectivity.[13] This suggests that derivatives of this compound could be explored for their potential to modulate CNS targets for conditions like obesity, depression, or schizophrenia.

Synthetic Utility and Derivatization

The primary value of this compound lies in its function as a versatile chemical intermediate.[8] The nucleophilic 2-amino group is a reactive handle for a wide array of chemical transformations, allowing for the construction of large, diverse libraries of compounds for screening.

Diagram: Common Derivatization Workflow

Caption: Key synthetic pathways for elaborating the core scaffold.

Experimental Protocols for Biological Evaluation

As a Senior Application Scientist, it is crucial to provide robust and reproducible protocols to validate the potential of scaffolds like this compound. Below are representative workflows for screening libraries derived from this core.

General Drug Discovery Screening Cascade

The initial phase of discovery involves a multi-step process to identify promising hits from a compound library.

Diagram: High-Throughput Screening Workflow

Caption: A typical workflow for screening a focused compound library.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Promega ADP-Glo™)

This protocol describes a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a gold-standard method for primary screening and IC₅₀ determination.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of derivative compounds against a target protein kinase.

Materials:

-

384-well low-volume white plates

-

Test compounds (derived from this compound) dissolved in DMSO

-

Target Kinase Enzyme

-

Kinase Substrate (peptide or protein)

-

ATP solution

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

Methodology:

-

Compound Plating: Create a 10-point, 3-fold serial dilution of test compounds in DMSO. Transfer a small volume (e.g., 25 nL) of each concentration into the assay plate wells. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "full inhibition" (0% activity) controls.

-

Rationale: A serial dilution series is essential for accurately determining the IC₅₀ value. Nanoliter dispensing minimizes DMSO concentration in the final reaction.

-

-

Enzyme/Substrate Addition: Prepare a master mix of the kinase enzyme and its specific substrate in kinase buffer. Add 5 µL of this mix to each well.

-

Rationale: The concentrations of enzyme and substrate should be optimized beforehand. The enzyme concentration should be in the linear range of the assay.

-

-

Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 5 µL to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibitors can be identified effectively.

-

Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

-

Rationale: This incubation allows the kinase reaction to proceed. The time should be optimized to ensure the reaction does not consume more than 10-20% of the substrate, maintaining initial velocity kinetics.

-

-

Stop Reaction & ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Rationale: This reagent stops the kinase reaction and depletes any remaining unconsumed ATP, which would otherwise interfere with the subsequent luminescence signal.

-

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

-

Rationale: This reagent contains luciferase and luciferin, which convert the ADP generated by the kinase into a luminescent signal.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data using the high and low controls. Plot the normalized percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Detailed Protocol: Cell-Based Antiproliferative Assay (MTT/MTS)

Objective: To assess the ability of hit compounds to inhibit the growth of a relevant cancer cell line.

Materials:

-

96-well clear tissue culture plates

-

Cancer cell line (e.g., a line where the target kinase is known to be a driver of proliferation)

-

Complete cell culture medium (e.g., RPMI + 10% FBS)

-

Test compounds in DMSO

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

PBS (Phosphate-Buffered Saline)

Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Rationale: This allows the cells to adhere and enter a logarithmic growth phase before compound treatment.

-

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include DMSO-only vehicle controls.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

Rationale: A 72-hour incubation is a standard duration to observe significant effects on cell proliferation.

-

-

MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-3 hours at 37°C.

-

Rationale: Viable, metabolically active cells will convert the MTS tetrazolium salt into a colored formazan product. The incubation time depends on the metabolic rate of the cell line.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Outlook

This compound stands out as a strategically important scaffold for modern medicinal chemistry. Its true biological potential is not intrinsic but is powerfully expressed through the diverse and potent derivatives it can generate. The combination of a proven kinase-binding pharmacophore with the advantageous physicochemical properties of a cyclopropyl group makes it a highly attractive starting point for developing next-generation inhibitors for oncology, as well as novel agents for infectious and central nervous system diseases. The experimental frameworks provided here offer a clear path for researchers to unlock the full potential of this versatile building block in their pursuit of new human therapeutics.

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]

- 5. longdom.org [longdom.org]

- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

- 9. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US20200207738A1 - A process for preparation of triaminopyrimidine compound and intermediates thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of 5-Cyclopropylpyridin-2-amine Derivatives: A Technical Guide for Medicinal Chemists

Abstract

The 5-cyclopropylpyridin-2-amine scaffold is a privileged motif in modern medicinal chemistry, conferring a unique combination of physicochemical properties that are highly desirable in drug candidates. The cyclopropyl group, a small, rigid, and lipophilic substituent, can significantly impact a molecule's conformation, metabolic stability, and potency by introducing a three-dimensional character. When coupled with the 2-aminopyridine core, a versatile hydrogen bond donor and acceptor with favorable pharmacokinetic properties, the resulting derivatives have emerged as potent modulators of a range of biological targets, particularly protein kinases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing this compound derivatives. We will delve into the mechanistic rationale behind key transformations, provide detailed, field-proven experimental protocols, and explore the structure-activity relationships (SAR) of notable derivatives.

Introduction: The Rising Prominence of the this compound Scaffold